molecular formula C15H9BrN2O3 B12180966 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide

5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide

Cat. No.: B12180966
M. Wt: 345.15 g/mol
InChI Key: CVDXRUIOPKTAHP-UHFFFAOYSA-N
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Description

5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carbaldehyde with nicotinamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby exerting its antitumor effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nicotinamide moiety enhances its reactivity and potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C15H9BrN2O3

Molecular Weight

345.15 g/mol

IUPAC Name

5-bromo-N-(2-oxochromen-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H9BrN2O3/c16-11-5-10(7-17-8-11)15(20)18-12-2-3-13-9(6-12)1-4-14(19)21-13/h1-8H,(H,18,20)

InChI Key

CVDXRUIOPKTAHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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